1-Decanoyl-sn-glycerol
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Overview
Description
1-Decanoyl-sn-glycerol is a monoacylglycerol that contains a decanoic acid moiety esterified at the sn-1 position of glycerol. It is a 1-acyl-sn-glycerol that is the S-enantiomer of 2,3-dihydroxypropyl decanoate
Preparation Methods
1-Decanoyl-sn-glycerol can be synthesized through several methods, including enzymatic and chemical routes. One common method involves the use of lipases to catalyze the esterification of glycerol with decanoic acid. This reaction can be carried out under mild conditions, often in the presence of organic solvents such as hexane or acetone . Industrial production methods may involve the use of more robust chemical processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Decanoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Decanoyl-sn-glycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Medicine: Research has explored its potential in drug delivery systems due to its amphiphilic nature.
Mechanism of Action
The mechanism of action of 1-decanoyl-sn-glycerol involves its role as a lipid second messenger. It activates protein kinase C (PKC) and regulates cell growth and apoptosis . The molecular targets include various enzymes and receptors involved in lipid metabolism and signaling pathways.
Comparison with Similar Compounds
1-Decanoyl-sn-glycerol can be compared with other monoacylglycerols such as:
1-decanoyl-sn-glycero-3-phosphocholine: This compound has a similar structure but includes a phosphocholine group, making it more hydrophilic.
1-NBD-decanoyl-2-decanoyl-sn-glycerol: This is a diacylglycerol derivative labeled with a fluorescent group, used for studying lipid interactions. The uniqueness of this compound lies in its specific esterification at the sn-1 position and its role in lipid signaling.
Properties
Molecular Formula |
C13H26O4 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
[(2S)-2,3-dihydroxypropyl] decanoate |
InChI |
InChI=1S/C13H26O4/c1-2-3-4-5-6-7-8-9-13(16)17-11-12(15)10-14/h12,14-15H,2-11H2,1H3/t12-/m0/s1 |
InChI Key |
LKUNXBRZDFMZOK-LBPRGKRZSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](CO)O |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(CO)O |
Origin of Product |
United States |
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